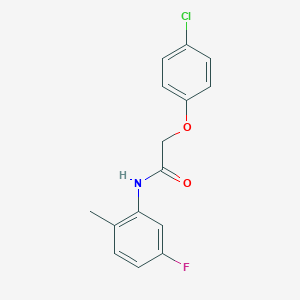

![molecular formula C23H21N3OS B297442 (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one, also known as PTIO, is a thiazolidine derivative that has been widely used in scientific research. The compound has gained significant attention due to its unique properties, including its ability to act as a nitric oxide (NO) scavenger and its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of (2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one involves its ability to scavenge NO. NO is a free radical that reacts with various molecules, including proteins, lipids, and DNA, leading to oxidative stress and tissue damage. This compound reacts with NO to form a stable nitroxide radical, which prevents the harmful effects of NO. The nitroxide radical can be further reduced to regenerate this compound, making it a potent NO scavenger.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of NO in various cell types, including endothelial cells, macrophages, and neurons. This compound has also been shown to reduce oxidative stress and inflammation in various animal models of disease, such as atherosclerosis, diabetes, and neurodegenerative disorders. Additionally, this compound has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.

Avantages Et Limitations Des Expériences En Laboratoire

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has several advantages and limitations when used in lab experiments. One of the advantages is its ability to scavenge NO, which makes it a useful tool for studying the role of NO in various physiological and pathological processes. This compound is also easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential to react with other molecules, such as oxygen and superoxide, which can lead to the formation of secondary radicals. This can complicate the interpretation of experimental results and requires careful experimental design and analysis.

Orientations Futures

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has several potential future directions in scientific research. One possible direction is the development of this compound-based therapeutics for various diseases, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Another direction is the use of this compound in imaging techniques, such as magnetic resonance imaging (MRI) and electron paramagnetic resonance (EPR), to visualize NO in vivo. Additionally, this compound can be used in combination with other NO scavengers or antioxidants to enhance their therapeutic potential. Finally, further research is needed to understand the mechanism of action of this compound and its potential limitations in experimental settings.

Conclusion:

In conclusion, this compound, or this compound, is a thiazolidine derivative that has gained significant attention in scientific research due to its ability to scavenge NO. This compound has several potential applications in scientific research, including the development of therapeutics for various diseases and the use in imaging techniques to visualize NO in vivo. However, the potential limitations of this compound in experimental settings require careful experimental design and analysis. Further research is needed to fully understand the mechanism of action of this compound and its potential future directions in scientific research.

Méthodes De Synthèse

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-3-ethyl-1,3-thiazolidine-4-one with indole-3-carboxaldehyde and propargyl bromide in the presence of acetic acid. The reaction yields a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one has been extensively used in scientific research due to its ability to scavenge NO. NO is a potent signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. However, excessive production of NO can lead to oxidative stress and tissue damage. This compound acts as a NO scavenger by reacting with NO to form a stable nitroxide radical. This property of this compound has been utilized in various research applications, such as studying the role of NO in cardiovascular diseases, cancer, and neurodegenerative disorders.

Propriétés

Formule moléculaire |

C23H21N3OS |

|---|---|

Poids moléculaire |

387.5 g/mol |

Nom IUPAC |

(5E)-3-ethyl-2-phenylimino-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H21N3OS/c1-3-14-25-16-17(19-12-8-9-13-20(19)25)15-21-22(27)26(4-2)23(28-21)24-18-10-6-5-7-11-18/h3,5-13,15-16H,1,4,14H2,2H3/b21-15+,24-23? |

Clé InChI |

AXNQPNLGISYTIH-QQAFOXPBSA-N |

SMILES isomérique |

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/SC1=NC4=CC=CC=C4 |

SMILES |

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)SC1=NC4=CC=CC=C4 |

SMILES canonique |

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)SC1=NC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)

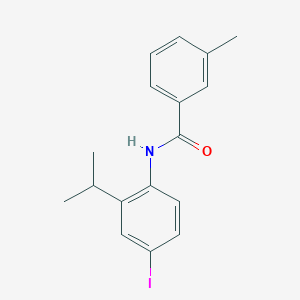

![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)

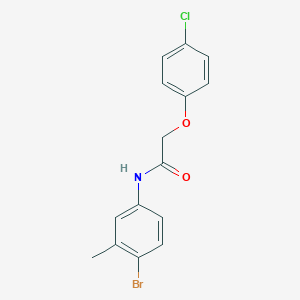

![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)

amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)

amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)

amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)

amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)

![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)

![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)

![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)